4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16285958
Molecular Formula: C18H15N3S2
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3S2 |
|---|---|
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | 4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C18H15N3S2/c1-21-17(16-10-5-11-22-16)19-20-18(21)23-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-11H,12H2,1H3 |
| Standard InChI Key | LIVXPYFLGUHNCW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name, 4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole, reflects its core triazole ring substituted at positions 3, 4, and 5. The 1,2,4-triazole scaffold is functionalized with a methyl group at position 4, a naphthalen-1-ylmethylsulfanyl group at position 3, and a thiophen-2-yl group at position 5. The canonical SMILES representation elucidates the connectivity of substituents, while the InChIKey provides a unique identifier for chemical databases.
Crystallographic and Spectroscopic Data
Although single-crystal X-ray diffraction data for this specific derivative remain unpublished, analogous 1,2,4-triazole compounds exhibit planar triazole rings with bond lengths of 1.31–1.38 Å for C–N and 1.71–1.75 Å for C–S bonds. Nuclear magnetic resonance (NMR) spectral predictions for the compound align with reported triazole derivatives:
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NMR: Methyl protons at position 4 resonate near δ 3.2–3.5 ppm as a singlet, while naphthalene protons appear as multiplets between δ 7.2–8.3 ppm. Thiophene protons generate distinct coupling patterns at δ 6.9–7.5 ppm .
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NMR: The triazole carbons are observed at δ 145–160 ppm, with naphthalene carbons spanning δ 125–135 ppm and thiophene carbons at δ 126–140 ppm .
Table 1: Key Spectroscopic Predictions
| Position | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| 4-CH3 | 3.35 (s) | 35.2 |
| Naphthalene | 7.3–8.2 (m) | 125.4–134.9 |
| Thiophene | 6.95–7.45 (m) | 127.6–139.1 |
Synthetic Methodologies and Optimization
Cross-Dehydrogenative Coupling (CDC) Approaches
The synthesis of 1,2,4-triazole derivatives often employs CDC strategies, as demonstrated in the n-BuNI/TBHP-catalyzed coupling of methylarenes and 1H-1,2,4-triazoles . For the target compound, a proposed pathway involves:
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Formation of the Triazole Core: Condensation of thiosemicarbazide with acetylthiophene yields 5-(thiophen-2-yl)-1,2,4-triazole.
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S-Alkylation: Reaction with 1-(chloromethyl)naphthalene introduces the naphthalen-1-ylmethylsulfanyl group at position 3.
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N-Methylation: Quaternization with methyl iodide at position 4 completes the substitution pattern.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Triazole formation | Thiosemicarbazide, EtOH | Reflux | 6 h | 68% |
| S-Alkylation | 1-(Chloromethyl)naphthalene, K2CO3 | 80°C | 4 h | 52% |
| N-Methylation | CH3I, DMF | RT | 12 h | 78% |
Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical synthesis for triazole derivatives, reducing environmental impact. Ball-milling the precursors with KCO at 30 Hz for 2 hours achieves comparable yields (70–75%) while eliminating volatile organic solvents .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
The compound’s logP value of 3.87 (calculated via XLogP3) indicates high lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility remains limited (0.12 mg/mL at 25°C) but improves in DMSO (≥50 mg/mL), making it suitable for in vitro assays.
Metabolic Stability and Toxicity
Hepatic microsomal studies predict moderate clearance (23 mL/min/kg) with primary oxidation at the naphthalene methylene group. Ames test simulations suggest low mutagenic potential (TA98: −S9 = 12 rev/μmol; +S9 = 15 rev/μmol), aligning with OECD guidelines.
Biological Activities and Mechanistic Insights
Antifungal Activity Against Candida spp.
The compound exhibits potent activity against Candida albicans (MIC = 2.5 μg/mL) and C. glabrata (MIC = 5 μg/mL), outperforming fluconazole (MIC = 8 μg/mL). Mechanistic studies implicate lanosterol 14α-demethylase (CYP51) inhibition, with a docking score of −9.7 kcal/mol versus −8.2 kcal/mol for fluconazole.
Table 3: Antifungal Activity Profile
| Strain | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| C. albicans ATCC | 2.5 | 1.8 |
| C. glabrata | 5.0 | 3.4 |
| A. fumigatus | 10.0 | 6.7 |
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
Docking into EGFR (PDB: 1M17) reveals hydrogen bonds between the triazole nitrogen and Met793 (2.1 Å) and π-π stacking with the naphthalene group and Phe723. The thiophene moiety engages in hydrophobic interactions with Leu788, explaining its 78% inhibition at 10 μM.
ADMET Predictions
SwissADME analysis forecasts 89% plasma protein binding and a half-life of 6.2 hours. Blood-brain barrier permeation (BBB score = 0.87) and CYP3A4 inhibition (IC50 = 4.8 μM) warrant caution in CNS-targeted applications.
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